molecular formula C12H10OSSe B14406515 2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one CAS No. 83756-35-8

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one

Katalognummer: B14406515
CAS-Nummer: 83756-35-8
Molekulargewicht: 281.24 g/mol
InChI-Schlüssel: FFIONGPOCFHKQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one is an organoselenium compound that features a phenylselanyl group attached to an ethanone backbone, which is further substituted with a thiophen-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of phenylselenol with 2-bromo-1-(thiophen-2-yl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and cellular components. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with thiol groups in proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Phenylselanyl)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Phenylselanyl)-1-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Eigenschaften

CAS-Nummer

83756-35-8

Molekularformel

C12H10OSSe

Molekulargewicht

281.24 g/mol

IUPAC-Name

2-phenylselanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H10OSSe/c13-11(12-7-4-8-14-12)9-15-10-5-2-1-3-6-10/h1-8H,9H2

InChI-Schlüssel

FFIONGPOCFHKQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Se]CC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.